A-770041
CAS No.: 869748-10-7
Cat. No.: VC0516604
Molecular Formula: C34H39N9O3
Molecular Weight: 621.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869748-10-7 |
---|---|
Molecular Formula | C34H39N9O3 |
Molecular Weight | 621.7 g/mol |
IUPAC Name | N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide |
Standard InChI | InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37) |
Standard InChI Key | ZMNWFTYYYCSSTF-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N |
Canonical SMILES | CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N |
Appearance | Solid powder |
Introduction
Molecular Characteristics and Selectivity Profile
Structural Properties
A-770041 (C₃₄H₃₉N₉O₃; molecular weight 621.73 g/mol) features a pyrazolo[3,4-d]pyrimidine core substituted with a trans-4-(4-acetylpiperazin-1-yl)cyclohexyl group and a 1-methylindole-2-carboxamide moiety . Its stereochemistry includes two defined stereocenters, contributing to its chiral properties . The SMILES notation (COC1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC=C3)N2C)C4=NN([C@H]5CC[C@@H](CC5)N6CCN(CC6)C(C)=O)C7=C4C(N)=NC=N7
) and InChI key (ZMNWFTYYYCSSTF-SOAUALDESA-N
) confirm its structural complexity .
Selectivity Against Kinases
A-770041 exhibits remarkable selectivity for Lck over other Src-family kinases:
-
Selectivity: >300-fold vs. Fyn, >60-fold vs. Src/Fgr, and >8-fold vs. Lyn/Hck .
-
Receptor Tyrosine Kinases: >340-fold selectivity against Tie-2 and KDR .
This specificity minimizes off-target effects, making it a superior candidate compared to broader kinase inhibitors like dasatinib .
Pharmacological Profile and Mechanism of Action
Inhibition of T-Cell Signaling
Lck activation is pivotal for T-cell receptor (TCR)-mediated signaling, leading to interleukin-2 (IL-2) production and T-cell proliferation . A-770041 disrupts this pathway by:
-
Blocking Lck phosphorylation at ≥100 nM in murine CD4⁺ T-cells .
-
Reducing IL-2 production in concanavalin A-stimulated whole blood (EC₅₀ = 80 nM) .
-
Suppressing TCR-dependent calcium flux and NFAT activation .
Pharmacokinetics
Therapeutic Applications in Organ Transplantation
Prevention of Allograft Rejection
In a Brown Norway-to-Lewis rat heart transplant model, A-770041 (10–20 mg/kg/day) prevented acute rejection for ≥65 days, comparable to cyclosporin A . Histopathological analysis revealed minimal mononuclear infiltrates and reduced myocardial mineralization compared to cyclosporin .
Table 1: Comparative Efficacy in Transplant Models
Parameter | A-770041 (20 mg/kg/day) | Cyclosporin A (10 mg/day) |
---|---|---|
Graft Survival (%) | 100% at 65 days | 100% at 65 days |
Mononuclear Infiltrates | Minimal | Moderate |
Myocardial Mineralization | Low | High |
Antifibrotic Effects in Lung Disease
Attenuation of Bleomycin-Induced Fibrosis
A-770041 (10–20 mg/kg/day) reduced lung fibrosis in mice by:
-
Decreasing hydroxyproline content (collagen marker) by 35% .
-
Suppressing TGF-β1 production in regulatory T-cells (Tregs) .
Mechanism in TGF-β Modulation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume